molecular formula C26H19N3O3 B3697960 3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B3697960
M. Wt: 421.4 g/mol
InChI Key: IISMSHBSKNNVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a benzyloxy group and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Construction of the Oxazolo[4,5-b]pyridine Moiety: This step involves cyclization reactions, often catalyzed by palladium or other transition metals, to form the oxazolo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyloxy and oxazolo[4,5-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate, and transition metal catalysts for cyclization.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
  • Benzo[d]oxazol-2(3H)-one derivatives
  • 2-oxazolo[4,5-b]pyridin-2(3H)-one derivatives

Uniqueness

3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both benzyloxy and oxazolo[4,5-b]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c30-25(19-9-5-12-22(16-19)31-17-18-7-2-1-3-8-18)28-21-11-4-10-20(15-21)26-29-24-23(32-26)13-6-14-27-24/h1-16H,17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISMSHBSKNNVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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3-(BENZYLOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

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